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molecular formula C6H6ClN B118027 4-Chloro-2-methylpyridine CAS No. 3678-63-5

4-Chloro-2-methylpyridine

Cat. No. B118027
M. Wt: 127.57 g/mol
InChI Key: DAOZBJCTEPJGES-UHFFFAOYSA-N
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Patent
US05726182

Procedure details

A 1.5M solution of LDA in hexane (100 mL, 150 mmol) was cooled to -60° C. in an isopropyl alcohol/dry ice bath. To the stirred LDA solution, under nitrogen, was added, dropwise over a 0.5 hours period, a solution of 17.466 g (137 mmol) of 4-chloro-2-picoline (the product of Step 1 of Example 58) in 80 mL of dry THF. The reaction mixture was stirred for 0.5 hours at -60° C. and then a solution of 10.95 mL (137 mmol) of ethyl iodide in 30 mL of dry THF was added, dropwise over a 20 minute period. After the reaction mixture was stirred at -60° C. for 0.5 hours, the cooling bath was allowed to slowly (1.5 hours) warm to -30° C. According to TLC analysis on silica gel eluted with 5% methanol in methylene chloride, the reaction had gone to completion. The reaction mixture was poured into cold brine and the aqueous mixture was extracted with methylene chloride. The organic extract was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was distilled to afford 12.667 g (60% yield of the title compound, b.p. 77°-80° C. (10 mm Hg).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.466 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.95 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Yield
60%

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-]C(C)C)C.CCCCCC.[Cl:15][C:16]1[CH:21]=[CH:20][N:19]=[C:18]([CH3:22])[CH:17]=1.[N+]([O-])(O)=O.C(I)C>C1COCC1>[Cl:15][C:16]1[CH:21]=[CH:20][N:19]=[C:18]([CH2:22][CH2:2][CH3:3])[CH:17]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
17.466 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
10.95 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 hours at -60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred at -60° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was allowed to slowly (1.5 hours)
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warm to -30° C
WASH
Type
WASH
Details
eluted with 5% methanol in methylene chloride
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into cold brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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